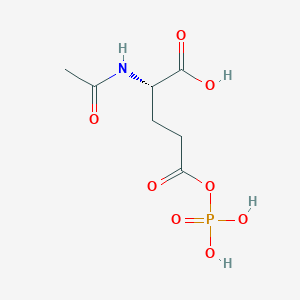

N-Acetyl-L-glutamyl 5-phosphate

Description

Structure

3D Structure

Properties

CAS No. |

15383-57-0 |

|---|---|

Molecular Formula |

C7H12NO8P |

Molecular Weight |

269.15 g/mol |

IUPAC Name |

(2S)-2-acetamido-5-oxo-5-phosphonooxypentanoic acid |

InChI |

InChI=1S/C7H12NO8P/c1-4(9)8-5(7(11)12)2-3-6(10)16-17(13,14)15/h5H,2-3H2,1H3,(H,8,9)(H,11,12)(H2,13,14,15)/t5-/m0/s1 |

InChI Key |

FCVIHFVSXHOPSW-YFKPBYRVSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)OP(=O)(O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCC(=O)OP(=O)(O)O)C(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Enzymatic Biotransformation of N Acetyl L Glutamyl 5 Phosphate

N-Acetyl-L-glutamate Kinase (NAGK; EC 2.7.2.8)

N-Acetyl-L-glutamate Kinase (NAGK) is a pivotal enzyme that catalyzes the phosphorylation of N-acetyl-L-glutamate (NAG) to produce N-Acetyl-L-glutamyl 5-phosphate. wikipedia.org This reaction is the second committed step in the arginine biosynthesis pathway in many organisms. nih.gov

The catalytic reaction facilitated by NAGK involves the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the 5-carboxyl group of NAG, yielding this compound and adenosine diphosphate (B83284) (ADP). The systematic name for this enzyme is ATP:N-acetyl-L-glutamate 5-phosphotransferase. wikipedia.org

The reaction can be represented as: ATP + N-acetyl-L-glutamate ⇌ ADP + this compound wikipedia.org

Studies have revealed that the catalytic mechanism of NAGK involves a significant conformational change. nih.gov The enzyme cycles between an open and a closed conformation. The binding of substrates induces a shift to the closed state, which is essential for catalysis. nih.gov This conformational change involves the rotation of the C-domain, which houses a major part of the nucleotide binding site, towards the N-domain, where the NAG binding site is located. nih.gov

NAGK exhibits a high degree of specificity for its substrates. The primary acetyl acceptor is L-glutamate. nih.gov Studies on a bifunctional N-acetylglutamate synthase-kinase (NAGS-K) from Xanthomonas campestris showed that L-glutamate was the only suitable acetyl acceptor in the synthase half-reaction. nih.gov Similarly, the enzyme demonstrates high specificity for the phosphate donor, with ATP being the preferred substrate. Other nucleoside triphosphates, such as CTP and UTP, cannot effectively replace ATP in the kinase reaction. nih.gov

The substrate binding sites are located in distinct domains of the enzyme. The N-acetyl-L-glutamate binding site is situated in the N-terminal domain, while the ATP binding site is predominantly in the C-terminal domain. nih.gov The binding of NAG is stabilized by interactions with specific residues within the N-domain. nih.gov The binding of ATP is thought to be initiated by the anchoring of its β-phosphate group, which then triggers an induced-fit mechanism leading to the closed conformation of the enzyme. nih.gov

The activity of NAGK is intricately regulated by the end-product of the arginine biosynthesis pathway, L-arginine. This feedback inhibition is a crucial mechanism for controlling the metabolic flux towards arginine synthesis.

In many organisms, NAGK is allosterically inhibited by L-arginine. mdpi.com This feedback inhibition allows the cell to maintain homeostatic levels of arginine. When arginine concentrations are high, it binds to a regulatory site on NAGK, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.

Functional analysis of NAGK variants in Saccharomyces cerevisiae has identified specific amino acid residues that are critical for arginine recognition and the subsequent inhibitory effect. For example, the Thr340Ile variant of NAGK was found to be insensitive to arginine feedback inhibition. asm.org Structural analyses suggest that certain amino acid substitutions can alter the local conformation around the arginine-binding cavity, thereby diminishing the inhibitory effect of arginine. asm.org

The regulation of NAGK by arginine is further modulated by the interaction with the signal transduction protein PII. PII proteins are highly conserved sensors of cellular nitrogen status. mdpi.com In many bacteria and plants, the interaction of PII with NAGK alleviates the feedback inhibition caused by arginine. mdpi.com

Different forms of NAGK exist across various organisms, reflecting adaptations to different metabolic contexts. While classical isoenzymes (distinct proteins from different genes with the same function in the same organism) of NAGK are not extensively documented, significant functional variants have been identified.

One notable variant is the bifunctional N-acetylglutamate synthase-kinase (NAGS-K) found in some bacteria, such as Xanthomonas campestris. nih.govnih.gov This enzyme catalyzes both the first and second steps of arginine biosynthesis. nih.gov Phylogenetically, this bifunctional enzyme is more closely related to mammalian N-acetylglutamate synthase (NAGS) than to other bacterial NAGS. nih.gov

In the yeast Saccharomyces cerevisiae, the ARG5,6 gene encodes a polyprotein precursor that is cleaved to produce both NAGK (Arg6) and N-acetyl-gamma-glutamyl-phosphate reductase (Arg5), the enzymes for the second and third steps of arginine biosynthesis. nih.gov This represents another form of functional linkage of enzymes in this pathway.

Furthermore, NAGK enzymes from different organisms exhibit variations in their regulatory properties. For example, NAGK from Escherichia coli is largely insensitive to arginine feedback inhibition, whereas the enzyme from Pseudomonas aeruginosa is strongly inhibited. ebi.ac.uk These differences in regulation reflect the different roles of the arginine biosynthetic pathway in these organisms.

Molecular Biology and Genetic Regulation of N Acetyl L Glutamyl 5 Phosphate Metabolism

Gene Encoding Acetylglutamate Kinase (e.g., argB, ARG5,6)

Acetylglutamate kinase (AGK) is the enzyme responsible for the phosphorylation of N-acetyl-L-glutamate to produce N-Acetyl-L-glutamyl 5-phosphate. This is a crucial, often rate-limiting step in the arginine biosynthesis pathway. The genes encoding this enzyme, such as argB in prokaryotes and ARG5,6 in yeast, are subject to complex regulatory mechanisms.

Genetic Mutations and Their Impact on Enzyme Activity

Mutations within the gene encoding acetylglutamate kinase can have significant consequences on its function, leading to altered arginine production. In humans, mutations in the NAGS gene, which produces the substrate for the subsequent step, can lead to N-acetylglutamate synthase deficiency, a rare urea (B33335) cycle disorder. nih.gov These mutations can be nonsense or frameshift mutations, leading to a truncated and non-functional protein, or missense mutations that may result in reduced but still present enzyme activity. nih.gov

In yeast, specific mutations in the ARG5,6 gene have been identified that make the resulting acetylglutamate kinase insensitive to feedback inhibition by arginine. asm.orgasm.org For example, amino acid substitutions at positions like Thr340, Cys119, and Val267 can weaken the binding of arginine to the enzyme, leading to its continued activity even in the presence of high arginine levels. asm.org This demonstrates the critical role of specific amino acid residues in the allosteric regulation of the enzyme.

| Gene | Organism | Mutation Type | Impact on Enzyme Activity |

| NAGS | Human | Nonsense, Frameshift | Complete loss of function. nih.gov |

| NAGS | Human | Missense | Reduced enzyme activity. nih.gov |

| ARG5,6 | Saccharomyces cerevisiae | Missense (e.g., Thr340Ile, Cys119Tyr, Val267Ala) | Insensitivity to arginine feedback inhibition. asm.org |

Gene Encoding N-Acetyl-gamma-glutamyl-phosphate Reductase (e.g., argC)

N-acetyl-gamma-glutamyl-phosphate reductase (AGPR) catalyzes the next step in arginine biosynthesis: the reduction of this compound to N-acetyl-L-glutamate 5-semialdehyde. uniprot.orgwikipedia.org The gene encoding this enzyme, commonly known as argC, is also subject to stringent regulation.

Gene Expression Analysis and Regulation

The expression of argC is often coordinated with other genes in the arginine biosynthesis pathway. In many bacteria, argC is part of an operon, and its expression is regulated by the same repressor system that controls argB. chegg.comresearchgate.net For instance, in Pseudomonas aeruginosa, the ArgR protein regulates the expression of operons involved in arginine metabolism. nih.gov

In Lactobacillus plantarum, two arginine repressor genes, argR1 and argR2, have been identified. nih.gov Mutations in these repressor genes or in the operator region of the carAB-argCJBDF operon can lead to the deregulation of arginine biosynthesis. nih.gov

Operon Organization and Regulatory Elements

The organization of genes for arginine biosynthesis varies among different organisms. In Escherichia coli, the arginine biosynthetic genes are dispersed throughout the chromosome but are all under the control of the ArgR repressor, forming a regulon. nih.gov In other bacteria, such as Pectobacterium carotovorum and Shewanella baltica, the argC gene is present and contributes to the arginine biosynthesis pathway. uniprot.orguniprot.org

In many bacteria, the arginine biosynthesis genes are clustered in operons. researchgate.netnih.gov For example, in Lactobacillus plantarum, the argCJBDF genes are part of a divergently transcribed operon with carAB. nih.gov The intergenic region contains operator sites where the ArgR repressors bind to control transcription. nih.gov Similarly, in some Moritella species, most of the arg genes, including argC, are clustered and divergently transcribed. nih.gov

The regulation of these operons is often mediated by the binding of a repressor protein to specific DNA sequences called "ARG boxes" located in the promoter regions of the genes. researchgate.net The presence of arginine enhances the binding of the repressor, leading to the downregulation of gene expression.

Bifunctional Enzymes in Arginine Biosynthesis

In some organisms, multiple enzymatic activities in the arginine biosynthesis pathway are combined into a single polypeptide chain, forming a bifunctional or polyprotein enzyme.

A notable example is found in the yeast Saccharomyces cerevisiae, where the ARG5,6 gene encodes a single protein that possesses both acetylglutamate kinase and N-acetyl-gamma-glutamyl-phosphate reductase activities. nih.govresearchgate.netnih.govyeastgenome.org This polyprotein precursor is synthesized in the cytoplasm and then imported into the mitochondria, where it is cleaved into two separate, active enzymes. researchgate.netyeastgenome.org This arrangement is also observed in other fungi like Candida albicans and Neurospora crassa. yeastgenome.orgebi.ac.uk

In some bacteria, such as Xanthomonas campestris, a novel bifunctional enzyme called NAGS-K has been identified. nih.gov This enzyme catalyzes both the synthesis of N-acetylglutamate (the first step) and its subsequent phosphorylation (the second step), activities typically carried out by two separate enzymes, ArgA and ArgB, in organisms like E. coli. nih.gov Interestingly, this bifunctional enzyme from Xanthomonas shows a closer evolutionary relationship to mammalian N-acetylglutamate synthase (NAGS) than to other bacterial NAGS. nih.gov

Another type of bifunctional enzyme in this pathway is ornithine acetyltransferase (OAT), encoded by the argJ gene in some bacteria. ebi.ac.ukuniprot.org This enzyme can catalyze both the transfer of an acetyl group from acetyl-CoA to glutamate (B1630785) (the first step) and the transfer of the acetyl group from N-acetylornithine to glutamate, recycling the acetyl group within the pathway. ebi.ac.uknih.gov

| Enzyme Name | Gene | Organism(s) | Catalyzed Reactions |

| ARG5,6 | ARG5,6 | Saccharomyces cerevisiae, Candida albicans, Neurospora crassa | Acetylglutamate kinase and N-acetyl-gamma-glutamyl-phosphate reductase. nih.govresearchgate.netyeastgenome.org |

| NAGS-K | argA-B | Xanthomonas campestris | N-acetylglutamate synthase and N-acetylglutamate kinase. nih.gov |

| Ornithine Acetyltransferase (OAT) | argJ | Various bacteria | N-acetylglutamate synthesis and acetyl group recycling from N-acetylornithine. ebi.ac.uknih.gov |

Comparative Genomics of Arginine Biosynthetic Pathways

The biosynthesis of arginine, while a conserved and essential pathway, exhibits remarkable diversity in its genetic organization and enzymatic machinery across the domains of life. Comparative genomic analyses have revealed varied patterns of gene clustering, gene fusions, and the use of non-homologous enzymes to catalyze equivalent steps, painting a complex picture of the pathway's evolution.

A primary divergence in the arginine biosynthetic pathway is observed in the method of ornithine synthesis. nih.gov In the majority of prokaryotes, this step is catalyzed by ornithine acetyltransferase (OATase), encoded by the argJ gene. This enzyme facilitates a cyclic version of the pathway by transferring the acetyl group from N-α-acetylornithine to glutamate, thus recycling the acetyl group. nih.govresearchgate.net However, a linear pathway exists in some bacteria, such as Enterobacteriaceae and Myxococcus xanthus, where N-α-acetylornithine is hydrolyzed to ornithine and acetate (B1210297) by acetylornithinase (AOase), an enzyme encoded by the argE gene. nih.govasm.org Phylogenetic evidence suggests that the linear pathway, involving the replacement of OATase with a deacylase, may have emerged in an ancestor common to the Vibrionaceae and Enterobacteriaceae families. asm.org

Further enzymatic diversity is found at the initial step of the pathway, the synthesis of N-acetylglutamate (NAG). The classical N-acetylglutamate synthase (NAGS), encoded by argA, was once thought to be the universal enzyme for this reaction. However, genomic studies have shown that NAGS is absent in Archaea and present in only a limited number of bacterial phyla. drugbank.com In many bacteria, shorter proteins belonging to the Gcn5-related N-acetyltransferase (GNAT) family are responsible for glutamate acetylation. drugbank.com These can be single-gene products, as seen in Mycobacterium and Thermus species, or exist as fusion proteins. drugbank.com For instance, in the Alteromonas-Vibrio group, a short NAGS is fused with argininosuccinase, the final enzyme of the pathway. drugbank.comresearchgate.net In some Proteobacteria, like Xanthomonas campestris, a novel bifunctional N-acetylglutamate synthase-kinase (NAGS-K) has been identified, which catalyzes the first two steps of the pathway and is phylogenetically more related to mammalian NAGS than to other bacterial NAGS. nih.gov

The organization of arginine biosynthesis genes also varies significantly. In many bacteria, the arg genes are clustered into operons, facilitating their co-regulation. researchgate.net For example, in some Moritella strains, most arg genes are found in a continuous cluster, divergently transcribed as two units: argE and argCBFGH(A). nih.govasm.org In contrast, the arg genes in Streptomyces clavuligerus are organized in an argCJBDRGH cluster. researchgate.net In the thermophilic bacterium Thermus thermophilus, the genes argF, argC, and argJ are clustered together. researchgate.net This contrasts with organisms where the genes are scattered across the genome. biorxiv.org

The evolutionary relationships are not confined to the arginine pathway alone. There is evidence of an evolutionary link between the arginine and lysine (B10760008) biosynthetic pathways. nih.govnih.gov In Thermus thermophilus, for example, several genes involved in the α-aminoadipate (AAA) pathway of lysine biosynthesis show homology to arg genes, suggesting a shared evolutionary origin. nih.gov

Another point of variation is the carbamoylation step. While ornithine is the typical substrate for carbamoylation, some Proteobacteria and Bacteroidetes utilize N-acetylornithine or N-succinylornithine, leading to the formation of N-acetylcitrulline, which is subsequently deacetylated. drugbank.comresearchgate.net

The table below summarizes the diversity of key enzymes and gene organization in the arginine biosynthetic pathway across different microbial groups.

| Feature | Organism Group | Gene(s) | Enzyme(s) | Pathway Characteristic |

| Ornithine Synthesis | Most Prokaryotes | argJ | Ornithine Acetyltransferase (OATase) | Cyclic pathway, acetyl group recycled. nih.gov |

| Enterobacteriaceae, Myxococcus xanthus | argE | Acetylornithinase (AOase) | Linear pathway, acetyl group removed by hydrolysis. nih.gov | |

| Glutamate Acetylation | E. coli (some γ-proteobacteria) | argA | N-acetylglutamate synthase (NAGS) | "Classical" monofunctional enzyme. researchgate.netdrugbank.com |

| Mycobacterium, Thermus | GNAT family gene | Short N-acetyltransferase | Single-domain acetyltransferase. drugbank.com | |

| Alteromonas-Vibrio group | argH(A) fusion | Argininosuccinase-NAGS fusion | Bifunctional enzyme. drugbank.comresearchgate.net | |

| Xanthomonas campestris | argA-B fusion | N-acetylglutamate synthase-kinase (NAGS-K) | Bifunctional enzyme for the first two pathway steps. nih.gov | |

| Gene Organization | Moritella sp. | argE, argCBFGH(A) | Multiple | Divergently transcribed cluster. asm.org |

| Streptomyces clavuligerus | argCJBDRGH | Multiple | Single operon-like cluster. researchgate.net | |

| Thermus thermophilus | argF-ORF1-argC-argJ-ORF4 | Multiple | Clustered genes with uncharacterized ORFs. researchgate.net | |

| Deinococcus radiodurans | Scattered genes | Multiple | Genes are not organized in a single cluster. biorxiv.org | |

| Carbamoylation Substrate | Most Organisms | argF/argI | Ornithine transcarbamylase | Carbamoylation of ornithine. researchgate.net |

| Some Proteobacteria, Bacteroidetes | argF' | Acetylornithine transcarbamylase | Carbamoylation of N-acetylornithine. drugbank.comresearchgate.net |

This comparative genomic data highlights that the pathway leading to arginine is not a single, monolithic entity but rather a mosaic of evolutionary solutions to the same biochemical challenge. The study of these variations provides valuable insights into microbial evolution, metabolic plasticity, and the emergence of novel enzyme functions.

Structural Biology of Enzymes Interacting with N Acetyl L Glutamyl 5 Phosphate

Crystal Structures of N-Acetyl-L-glutamate Kinase (NAGK) Complexes

N-Acetyl-L-glutamate Kinase (NAGK) catalyzes the phosphorylation of N-acetyl-L-glutamate to produce N-acetyl-L-glutamyl 5-phosphate, a key step in arginine synthesis. nih.gov The enzyme is a member of the amino acid kinase (AAK) family. nih.govnih.gov

The quaternary structure of NAGK is crucial for its regulatory properties. Arginine-insensitive NAGKs, such as the one from Escherichia coli, exist as homodimers. nih.govnih.gov In contrast, arginine-sensitive NAGKs are typically hexameric, forming a trimer of dimers. nih.govpnas.org This hexameric ring-like structure has a central hole and is essential for the cooperative inhibition by arginine. nih.govpnas.org In some organisms, particularly photosynthetic ones, NAGK forms a complex with the PII signal transduction protein. pnas.orgcsic.es This results in a large assembly where two PII trimers sandwich the NAGK hexamer, aligning their threefold axes. pnas.orgcsic.es This interaction with PII alleviates the feedback inhibition by arginine. csic.es

| Feature | Description | Organism Examples | Citations |

| Dimeric State | Arginine-insensitive form of the enzyme. | Escherichia coli | nih.govnih.gov |

| Hexameric State | Arginine-sensitive form, forming a trimer of dimers. | Pseudomonas aeruginosa, Thermotoga maritima | nih.govpnas.org |

| PII-NAGK Complex | Two PII trimers sandwiching a NAGK hexamer. | Synechococcus elongatus, Arabidopsis thaliana | pnas.orgcsic.esnih.gov |

The NAGK subunit is composed of an N-terminal domain and a C-terminal domain, which together form an open α/β sandwich structure. pnas.org

ATP and N-Acetyl-L-glutamate (NAG) Binding Sites: The binding sites for the substrates, ATP and N-acetyl-L-glutamate (NAG), are located at the C-edge of the central β-sheet. pnas.org Specifically, the NAG site is hosted by the N-domain, while the ATP site is located in the C-domain. pnas.org In the Escherichia coli NAGK, a non-hydrolyzable ATP analog (AMPPNP) binds as a complex with Mg2+ along the edge of the sheet. nih.gov The γ-carboxylate of NAG is positioned close to the γ-phosphoryl group of ATP, suggesting an associative phosphoryl transfer mechanism. nih.gov This transfer is facilitated by positive charges from key lysine (B10760008) residues and helix dipoles. nih.gov

Arginine Binding Site: The allosteric inhibitor, L-arginine, binds in a cavity located at the interface between the C-lobe of the AAK domain and the N-acetyltransferase (NAT) domain in bifunctional NAGS/K enzymes. nih.gov In hexameric NAGKs, the arginine binding site is situated in a crevice near the junction between dimers. nih.gov This strategic location allows arginine binding to trigger conformational changes that are transmitted across the oligomeric structure. nih.gov

| Ligand | Binding Location | Key Interacting Residues (Example: E. coli) | Citations |

| ATP | C-domain, along the C-edge of the central β-sheet. | Lys8, Lys217 | nih.govpnas.org |

| N-Acetyl-L-glutamate | N-domain, near the dyadic axis. | Arg98 (in some models) | nih.govpnas.orgbrighton.ac.uk |

| Arginine | Crevice at the inter-dimeric junction or domain interface. | Tyr28, Phe32, His281 (Maricaulis maris) | nih.govnih.gov |

The binding of arginine to NAGK induces significant conformational changes that are fundamental to its allosteric inhibition. This binding causes an increased separation between the ATP and NAG binding sites, which is believed to be the primary mechanism of inhibition. nih.gov In hexameric NAGKs, arginine binding near the inter-dimeric junctions leads to a widening of the ring structure and a decrease in the tilt of the dimers. csic.es This allosteric transition is often cooperative, meaning the binding of one arginine molecule facilitates the binding of others, leading to a sharp "off" switch for the enzyme's activity when arginine concentrations reach a certain threshold. nih.gov The process of conformational change in enzymes like kinases can be viewed through models such as "induced-fit" or "population-shift," where ligand binding either induces a conformational change or selects a pre-existing conformation from an ensemble. nih.govnih.gov

Crystal Structures of N-Acetyl-gamma-glutamyl-phosphate Reductase (AGPR) Complexes

N-Acetyl-gamma-glutamyl-phosphate Reductase (AGPR), also known as ArgC, catalyzes the NADPH-dependent reduction of this compound to N-acetyl-L-glutamate 5-semialdehyde. researchgate.netnih.gov This is the subsequent step in the arginine biosynthesis pathway.

The crystal structure of AGPR from Mycobacterium tuberculosis (MtbAGPR) reveals that each subunit is composed of two distinct domains: an α/β domain and an α+β domain. researchgate.netnih.gov The cofactor, NADP+, binds in the cleft between these two domains. researchgate.netnih.gov AGPR enzymes belong to the family of oxidoreductases. wikipedia.org Structural analysis has identified a conserved region around a cysteine residue that is implicated in the catalytic activity of the E. coli enzyme. ebi.ac.uk

| Enzyme | PDB Accession Codes | Organism | Structural Features | Citations |

| AGPR | 2I3A, 2I3G, 2NQT | Mycobacterium tuberculosis | Consists of an α/β domain and an α+β domain per subunit. | researchgate.netnih.gov |

| AGPR | 1VKN, 2CVO, 2G17, 2OZP, 2Q49 | Various | General structural data for this class of enzymes. | wikipedia.org |

The binding of the cofactor NADP+ to AGPR is a critical event for its function. In MtbAGPR, the NADP+ molecule is held in place by a series of hydrogen bonds and hydrophobic interactions within the pocket formed between the two domains. researchgate.netnih.gov Upon NADP+ binding, a significant conformational change occurs. A specific loop region moves by more than 5 Å to sterically confine the adenine (B156593) moiety of the cofactor within a hydrophobic pocket. researchgate.netnih.gov Docking studies suggest that once the substrate, this compound, binds, it is positioned for a nucleophilic attack by a key cysteine residue (Cys158 in MtbAGPR). nih.gov This positioning is facilitated by hydrogen bonds with histidine residues and an ion pair formation between the substrate's phosphate (B84403) group and an arginine residue. nih.gov

Substrate Docking and Catalytic Triad (B1167595) Identification

The precise binding and orientation of this compound within an enzyme's active site are prerequisites for catalysis. Docking studies, particularly with N-acetyl-gamma-glutamyl-phosphate reductase (AGPR), have elucidated the key molecular interactions that facilitate this process.

In Mycobacterium tuberculosis AGPR (MtbAGPR), the docking of this compound is a highly specific process involving several key amino acid residues. nih.gov Computational docking analyses based on the crystal structure of the MtbAGPR/NADP+ complex have revealed how the substrate is positioned for the subsequent reaction. The phosphate group of the substrate forms a strong ionic interaction, or salt bridge, with the guanidinium (B1211019) group of a conserved Arginine residue (Arg114). nih.gov This interaction is crucial for anchoring the substrate within the active site. Furthermore, the substrate is oriented through hydrogen bonds with two Histidine residues, His217 and His219. nih.gov These interactions optimally place the γ-carboxyl group of the substrate for a nucleophilic attack by a key Cysteine residue, Cys158. nih.gov

A catalytic triad is a conserved set of three amino acid residues in the active site of some enzymes that work together to facilitate catalysis. wikipedia.org In many hydrolase and transferase enzymes, this typically involves an acid, a base, and a nucleophile. wikipedia.org For MtbAGPR, a catalytic triad essential for its function has been proposed based on structural and docking data. nih.gov

The proposed catalytic triad in MtbAGPR consists of:

Cys158 as the nucleophile, which initiates the reaction by attacking the substrate's γ-carboxyl group. nih.gov

His219 as the general base, which accepts a proton from Cys158, thereby increasing its nucleophilicity. nih.gov

Glu222 as the acidic residue, which stabilizes the positive charge that develops on His219 during the reaction through an ion pair interaction. nih.gov

This arrangement is a classic example of how enzymes utilize a charge-relay system to activate a nucleophile for covalent catalysis. wikipedia.org The efficient functioning of this triad requires a minor conformational change in the protein structure upon substrate binding. nih.gov

| Residue | Position | Interaction Type | Substrate Group Interacting |

|---|---|---|---|

| Arg114 | 114 | Ion Pair | Phosphate group |

| His217 | 217 | Hydrogen Bond | Substrate backbone |

| His219 | 219 | Hydrogen Bond | Substrate backbone |

| Cys158 | 158 | Nucleophilic Attack | γ-carboxyl group |

| Residue | Position | Proposed Catalytic Function |

|---|---|---|

| Cysteine | 158 | Nucleophile |

| Histidine | 219 | General Base |

| Glutamate (B1630785) | 222 | Stabilizing Acidic Residue |

Structure-Function Relationships and Mechanistic Insights

The enzymatic conversion of this compound is a key step in the arginine biosynthesis pathway. ebi.ac.ukebi.ac.uk The enzymes involved, primarily AGPR and its preceding enzyme acetylglutamate kinase (NAGK), exhibit sophisticated structural features that are directly linked to their catalytic mechanisms. nih.govwikipedia.org

The structure of AGPR from Mycobacterium tuberculosis reveals a multi-domain protein. Each subunit is composed of an α/β domain and an α+β domain. nih.gov The cofactor NADP+ binds in a cleft situated between these two domains. The binding of NADP+ is not a simple lock-and-key event; it induces a significant conformational change. Specifically, a loop region spanning residues Leu88 to His92 shifts its position by more than 5 Ångstroms. This movement encloses the adenine moiety of the cofactor within a hydrophobic pocket, ensuring its stable and correct positioning for catalysis. nih.gov

The catalytic mechanism of AGPR is the NADPH-dependent reductive dephosphorylation of this compound to produce N-acetylglutamate-γ-semialdehyde. nih.gov The process is initiated by the binding of both the cofactor and the substrate. As identified in the docking studies, the catalytic triad (Cys158, His219, Glu222) plays a central role. The reaction cycle proceeds as follows:

His219 acts as a general base, abstracting a proton from the thiol group of Cys158.

The now highly nucleophilic thiolate anion of Cys158 attacks the γ-carboxyl carbon of the substrate, this compound.

This attack forms a tetrahedral intermediate.

The intermediate collapses, leading to the release of the phosphate group and the formation of a thioester covalent intermediate between the enzyme and the N-acetylglutamate-γ-semialdehyde product.

The reduced cofactor, NADPH, then provides a hydride ion to reduce the thioester, releasing the final product, N-acetylglutamate-γ-semialdehyde, and regenerating the free enzyme.

The enzymes of the arginine biosynthesis pathway, including NAGK and AGPR, often display a modular architecture. nih.gov For instance, N-acetylglutamate synthase (NAGS), which produces the substrate for NAGK, consists of an N-terminal amino acid kinase (AAK) domain and a C-terminal N-acetyltransferase (NAT) domain. nih.govresearchgate.net While the catalytic activity resides in the NAT domain, the AAK domain is crucial for the enzyme's structural integrity, enhancing its activity and providing a binding site for the allosteric regulator, arginine. nih.gov This modularity is a recurring theme. In some fungi, NAGK and AGPR activities are found on a single bifunctional polypeptide, with an N-terminal kinase domain and a C-terminal reductase domain, highlighting an evolutionary strategy for metabolic channeling. ebi.ac.uk

Advanced Research Methodologies in N Acetyl L Glutamyl 5 Phosphate Studies

Spectrophotometric Assays for Enzyme Activity

The study of N-Acetyl-L-glutamyl 5-phosphate is intrinsically linked to the enzymes that catalyze its synthesis and conversion: N-acetyl-L-glutamate kinase (NAGK) and N-acetyl-gamma-glutamyl-phosphate reductase (AGPR). wikipedia.orgwikipedia.org Spectrophotometric assays are fundamental tools for quantifying the activity of these enzymes by monitoring the change in absorbance of a substrate or product over time.

For N-acetyl-L-glutamate kinase (NAGK), which catalyzes the phosphorylation of N-acetyl-L-glutamate to form this compound, a common assay couples the production of ADP to the oxidation of NADH through the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is measured to determine the NAGK activity. wikipedia.org

Conversely, the activity of N-acetyl-gamma-glutamyl-phosphate reductase (AGPR), which reduces this compound to N-acetyl-L-glutamate 5-semialdehyde, is typically assayed by monitoring the decrease in absorbance of NADPH at 340 nm. wikipedia.orgnih.gov This provides a direct measure of the rate of the reduction reaction.

Table 1: Spectrophotometric Assays for Enzymes in the this compound Pathway

| Enzyme | Reaction Monitored | Wavelength (nm) | Principle |

|---|---|---|---|

| N-acetyl-L-glutamate kinase (NAGK) | NADH oxidation | 340 | Coupled enzyme assay where ADP production is linked to NADH oxidation. |

| N-acetyl-gamma-glutamyl-phosphate reductase (AGPR) | NADPH oxidation | 340 | Direct measurement of NADPH consumption during the reduction of the substrate. |

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of enzyme-substrate interactions that are often difficult to capture with static experimental techniques. In the context of this compound, MD simulations have been instrumental in understanding the conformational changes in N-acetylglutamate kinase (NAGK) upon substrate binding. nih.govresearchgate.netnih.gov

Studies have revealed that the binding of the substrate, N-acetyl-L-glutamate, induces a significant conformational change in NAGK, shifting it from an open to a closed conformation. nih.govresearchgate.net This closure is crucial for catalysis and is primarily driven by interactions between specific residues, such as Arg98, and the substrate. nih.gov MD simulations have also elucidated the role of other key residues, like Lys41, in guiding the phosphate (B84403) transfer from ATP to N-acetyl-L-glutamate. nih.gov These simulations offer a detailed, atomistic view of the binding events and the subsequent structural rearrangements that are essential for the enzymatic synthesis of this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms

To delve deeper into the chemical transformations occurring at the active site of enzymes, researchers employ hybrid quantum mechanics/molecular mechanics (QM/MM) calculations. This method allows for a high-level quantum mechanical treatment of the reacting species (the QM region) while the surrounding protein and solvent are described with a more computationally efficient molecular mechanics force field (the MM region).

For N-acetylglutamate kinase (NAGK), QM/MM calculations have been used to elucidate the phosphate-transfer reaction mechanism for the formation of this compound. nih.govcore.ac.uk These studies have provided evidence that the catalysis proceeds through a dissociative mechanism. nih.govcore.ac.uk The calculations can map the energy landscape of the reaction, identifying transition states and intermediates, and clarifying the roles of active site residues in stabilizing these high-energy species. For instance, QM/MM studies have highlighted the importance of specific amino acid residues in positioning the substrates and facilitating the transfer of the phosphoryl group. nih.gov

Genetic Manipulation and Mutant Strain Construction for Pathway Analysis

The analysis of the arginine biosynthesis pathway, where this compound is a key intermediate, has been greatly advanced by the use of genetic manipulation and the construction of mutant microbial strains. nih.govresearchgate.netmun.ca By creating specific gene knockouts or mutations in enzymes such as N-acetylglutamate kinase (argB) and N-acetyl-gamma-glutamyl-phosphate reductase (argC), researchers can induce auxotrophy for arginine. nih.govmun.ca

These mutant strains are unable to grow on minimal media but can be rescued by supplementing the media with specific intermediates of the pathway. mun.camun.ca This allows for the ordering of the enzymatic steps and the elucidation of the metabolic flow. For example, a mutant lacking functional N-acetylglutamate kinase will accumulate N-acetyl-L-glutamate and will require downstream intermediates like N-acetylornithine, citrulline, or arginine for growth. mun.ca This approach has been fundamental in dissecting the complex regulatory networks and interconnections within amino acid biosynthetic pathways in various organisms. nih.govresearchgate.net

Table 2: Genetic Approaches for Pathway Analysis

| Technique | Application in this compound Research | Key Findings |

|---|---|---|

| Gene Knockout | Creation of arginine auxotrophs by deleting genes for NAGK or AGPR. | Confirms the essentiality of these enzymes for arginine biosynthesis. |

| Site-directed Mutagenesis | Altering specific amino acid residues in NAGK or AGPR. | Identifies key catalytic and regulatory residues. |

| Complementation Assays | Introducing a functional gene into a mutant strain. | Confirms the function of the gene in restoring the wild-type phenotype. |

Protein Engineering for Modulating Enzyme Activity

Protein engineering techniques, including rational design and directed evolution, have been applied to the enzymes that metabolize this compound to alter their catalytic properties and allosteric regulation. nih.govresearchgate.net N-acetylglutamate kinase (NAGK) is a particularly important target for protein engineering as it is often the rate-limiting and feedback-inhibited step in arginine biosynthesis. nih.govnih.gov

By introducing specific mutations, researchers have been able to create variants of NAGK that are less sensitive to feedback inhibition by arginine. nih.govresearchgate.net This has significant implications for the industrial production of arginine, as relieving this inhibition can lead to increased yields. researchgate.net Structural and computational data guide the selection of residues to be mutated, often targeting the arginine binding site or regions involved in the allosteric conformational changes. nih.govnih.gov

Metabolomics Approaches for Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding metabolic pathways in a holistic manner. In the context of this compound, metabolomic studies can provide a snapshot of the concentrations of various intermediates in the arginine biosynthesis pathway under different conditions or in different genetic backgrounds. researchgate.netresearchgate.netnih.gov

By comparing the metabolomic profiles of wild-type and mutant strains, researchers can identify bottlenecks and accumulations of specific metabolites, including this compound, although its direct detection can be challenging due to its reactivity and low intracellular concentration. researchgate.netyoutube.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed to separate and identify the metabolites. youtube.comthepab.org This systems-level view complements genetic and biochemical approaches, providing a more complete picture of how the pathway is regulated and how it responds to perturbations. researchgate.netnih.gov

Physiological and Cellular Roles of N Acetyl L Glutamyl 5 Phosphate

Role in Nitrogen Metabolism and Homeostasis

N-Acetyl-L-glutamyl 5-phosphate is a central molecule in the metabolic pathway that assimilates nitrogen into the essential amino acid L-arginine. In many prokaryotes and lower eukaryotes, this compound is an integral part of the linear or cyclic arginine biosynthesis pathway. nih.govnih.gov The synthesis of arginine is a significant process for nitrogen storage and metabolism within the cell. The acetylation of glutamate (B1630785) to form N-acetylglutamate, the precursor to this compound, is a protective measure that prevents the spontaneous cyclization of glutamate derivatives, thereby keeping the arginine and proline biosynthesis pathways distinct. nih.gov

The production of this compound is catalyzed by the enzyme N-acetylglutamate kinase (NAGK), which phosphorylates N-acetyl-L-glutamate using ATP. wikipedia.orgdrugbank.com This step commits the acetylated glutamate to the arginine biosynthesis pathway. Subsequently, this compound is reduced by the enzyme N-acetyl-gamma-glutamyl-phosphate reductase to yield N-acetyl-L-glutamate 5-semialdehyde. wikipedia.org This sequence of reactions effectively channels nitrogen from glutamate into the intermediates required for arginine synthesis, thus playing a direct role in nitrogen homeostasis. In ureotelic vertebrates, while the primary role of the related compound N-acetylglutamate (NAG) shifts to being a cofactor for the urea (B33335) cycle, the fundamental connection to nitrogen metabolism remains. nih.govnih.gov

Interconnections with Other Metabolic Pathways

The metabolism of this compound is intrinsically linked to several core metabolic pathways, highlighting its central position in the cellular metabolic network.

Arginine and Proline Biosynthesis: The most direct interconnection is with the arginine and proline biosynthetic pathways. The initial acetylation of glutamate prevents its diversion into the proline pathway, thus channeling it towards arginine synthesis. nih.gov This metabolic branch point is crucial for controlling the flux of a common precursor, glutamate, towards two distinct anabolic routes.

Amino Acid Metabolism: The pathway involving this compound is a key component of the broader network of amino acid metabolism. genome.jp Glutamate, the ultimate precursor, is a central hub in amino acid metabolism, being synthesized from alpha-ketoglutarate, an intermediate of the citric acid cycle. youtube.com The synthesis of arginine from glutamate via this compound is therefore directly connected to the central carbon and nitrogen metabolism.

Urea Cycle and Amino Group Metabolism: In the broader context of nitrogen metabolism, the arginine biosynthetic pathway, in which this compound is an intermediate, is evolutionarily and functionally linked to the urea cycle. wikipedia.orgnih.gov In ureotelic organisms, the focus shifts to the removal of excess ammonia (B1221849), and while this compound itself is not directly involved, its precursor's analogue, N-acetylglutamate, becomes a critical allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, the first enzyme of the urea cycle. nih.govnih.govwikipedia.org

Significance in Microbial Physiology and Growth

In microorganisms, the pathway involving this compound is fundamental for growth and survival, as arginine is an essential amino acid required for protein synthesis. The ability to synthesize arginine de novo provides a significant advantage, especially in environments where this amino acid is scarce.

The enzymes of the arginine biosynthetic pathway, including N-acetylglutamate kinase and N-acetyl-gamma-glutamyl-phosphate reductase, are crucial for the fitness of many bacteria and fungi. nih.govnih.gov For instance, in Escherichia coli, these enzymes are repressible, indicating that their synthesis is controlled in response to the availability of arginine. wikipedia.org The absence of N-acetylglutamate kinase in mammals makes it an attractive target for the development of novel antimicrobial agents. researchgate.net

The regulation of this pathway is critical for microbial physiology. The production of this compound and its subsequent metabolites must be balanced with the cell's metabolic needs to avoid the wasteful expenditure of energy and resources. In some bacteria, the pathway operates in a cyclic manner where the acetyl group is recycled, enhancing the efficiency of arginine synthesis. nih.gov This metabolic efficiency is a key factor in the ability of microorganisms to adapt and thrive in diverse and often nutrient-limited environments. Furthermore, the availability of nitrogen and phosphorus, essential for the synthesis of molecules like this compound, directly impacts microbial growth and biomass production. mdpi.com

Regulatory Impact on Cellular Metabolism

The synthesis of this compound is a major regulatory checkpoint in the arginine biosynthetic pathway in microorganisms and plants. The enzyme responsible for its production, N-acetylglutamate kinase (NAGK), is subject to allosteric feedback inhibition by the end-product of the pathway, L-arginine. nih.govmdpi.com This feedback mechanism allows the cell to precisely control the rate of arginine synthesis in response to its intracellular concentration. When arginine levels are high, it binds to NAGK, inhibiting its activity and thus preventing the unnecessary production of this compound and subsequent intermediates.

Conversely, in mammals, the enzyme that synthesizes the related compound N-acetylglutamate, N-acetylglutamate synthase (NAGS), is activated by arginine. nih.gov This represents an evolutionary shift in the regulatory logic, where high arginine levels signal the need to activate the urea cycle for nitrogen disposal rather than inhibiting arginine synthesis.

Evolutionary Perspectives of N Acetyl L Glutamyl 5 Phosphate Metabolism

Phylogenetic Analysis of Related Enzymes

The enzymes directly involved in the synthesis and reduction of N-Acetyl-L-glutamyl 5-phosphate are central to the arginine biosynthetic pathway. Phylogenetic studies of these and related enzymes have uncovered deep evolutionary relationships and significant divergence.

The formation of this compound is catalyzed by N-acetylglutamate kinase (NAGK) , which phosphorylates N-acetylglutamate. ebi.ac.uk The preceding step, the formation of N-acetylglutamate from glutamate (B1630785) and acetyl-CoA, is catalyzed by N-acetylglutamate synthase (NAGS) . nih.gov Phylogenetic analyses of NAGS have revealed at least two distinct groups: the "bacteria-like" NAGS group, which includes enzymes from most bacteria and plants, and the "vertebrate-like" NAGS group, which includes enzymes from vertebrates, fungi, and some bacteria. nih.gov These two groups show low sequence similarity, suggesting a very early evolutionary separation. nih.gov

A significant finding from these analyses is the discovery of bifunctional enzymes in some bacteria, such as Xanthomonas campestris, which combine both NAGS and NAGK activities into a single protein (NAGS-K). nih.gov Phylogenetic trees indicate that these bifunctional enzymes are more closely related to mammalian NAGS than to other bacterial NAGS. nih.gov This has led to the hypothesis that a bifunctional NAGS-K was the progenitor of modern vertebrate and fungal NAGS, which subsequently lost the kinase activity, and fungal NAGK, which lost the synthase activity. nih.govnih.gov The evolution of NAGK genes generally appears to parallel the evolution of the host organisms, though instances of gene duplication have been observed, such as in Laribacter hongkongensis, allowing for adaptation to different environmental temperatures. researchgate.net

Another key enzyme in the pathway is N-acetyl-gamma-glutamyl-phosphate reductase (AGPR) , which reduces this compound to N-acetyl-L-glutamate 5-semialdehyde. wikipedia.orguniprot.org This enzyme belongs to the family of oxidoreductases and is essential for the continuation of the arginine biosynthesis pathway. ebi.ac.ukwikipedia.org

Furthermore, the evolution of ornithine synthesis, a downstream step, shows interesting divergence. In most prokaryotes, ornithine acetyltransferase (OATase) , encoded by argJ, recycles the acetyl group from N-α-acetylornithine to glutamate. nih.govasm.org However, in groups like the Enterobacteriaceae, this enzyme has been replaced by an acetylornithinase (AOase) , encoded by argE, which simply hydrolyzes N-α-acetylornithine. nih.govasm.org Phylogenetic evidence suggests this switch occurred in a common ancestor of Vibrionaceae and Enterobacteriaceae. asm.org

| Enzyme Type | Organism Group(s) | Key Evolutionary Feature |

| Bacteria-like NAGS | Most Bacteria, Plants | Represents one of the two major, anciently diverged NAGS lineages. nih.gov |

| Vertebrate-like NAGS | Vertebrates, Fungi, some Bacteria (Xanthomonadales) | The other major NAGS lineage; more closely related to bifunctional NAGS-K. nih.govnih.gov |

| Bifunctional NAGS-K | Xanthomonadales, some marine α-proteobacteria | A single protein with both synthase and kinase activities; believed to be a progenitor to vertebrate NAGS. nih.gov |

| Ornithine Acetyltransferase (OATase) | Most Prokaryotes | Catalyzes a cyclic version of the pathway by recycling the acetyl group. nih.govasm.org |

| Acetylornithinase (AOase) | Enterobacteriaceae, Myxococcus xanthus | Replaced OATase, resulting in a linear pathway where the acetyl group is not recycled. nih.govasm.org |

Conservation of Arginine Biosynthesis Across Domains of Life

The biosynthesis of arginine via acetylated intermediates is a highly conserved metabolic pathway, essential for producing a key building block of proteins. nih.gov The core sequence of reactions, starting from the acetylation of glutamate to prevent its spontaneous cyclization, is found across bacteria, archaea, and eukaryotes. asm.org this compound and its precursor, N-acetylglutamate, are central, conserved intermediates in this pathway. hmdb.caebi.ac.uk

Despite this conservation, two main variations of the pathway exist in prokaryotes, distinguished by the fate of the acetyl group:

The Linear Pathway: Characteristic of Enterobacteriaceae, this pathway uses acetylornithinase (ArgE) to hydrolyze N-α-acetylornithine into ornithine and acetate (B1210297). nih.govasm.org The acetyl group is not recycled.

The Cyclic (Recycling) Pathway: Found in the vast majority of other prokaryotes, this pathway employs ornithine acetyltransferase (ArgJ) to transfer the acetyl group from N-α-acetylornithine back to glutamate, regenerating N-acetylglutamate. nih.govasm.orgresearchgate.net This creates a more atom-efficient cycle.

The enzymes responsible for the early steps, including NAGS and NAGK which produce the precursors to this compound, are present in a wide array of microorganisms. asm.org However, recent genomic studies have shown that the classical NAGS enzyme is absent from Archaea and is only found in a limited number of bacterial phyla, suggesting alternative or yet-undiscovered enzymes may catalyze this initial step in many organisms. asm.org In some bacteria, such as Thermus thermophilus, there is evidence that the arginine biosynthesis pathway is evolutionarily related to a pathway for lysine (B10760008) biosynthesis, indicating a common ancestral origin for these amino acid production routes. nih.gov

| Domain | Pathway Variation | Key Features |

| Bacteria | Both Linear and Cyclic pathways are prevalent. | Enterobacteriaceae primarily use the linear pathway with ArgE. nih.govasm.org Most other bacteria use the cyclic pathway with ArgJ. nih.govasm.org Some bacteria possess bifunctional enzymes. nih.gov |

| Archaea | Primarily Cyclic pathway. | Lacks the classical NAGS enzyme found in many bacteria. asm.org The pathway shows similarities to that in Gram-positive bacteria. nih.gov |

| Eukaryotes | Conserved pathway in lower eukaryotes and plants. | In lower eukaryotes and plants, it functions in de novo arginine synthesis. nih.gov In ureotelic vertebrates, the initial steps have been repurposed for urea (B33335) cycle regulation. nih.gov |

Adaptive Evolution of Regulatory Mechanisms

The regulation of the arginine biosynthesis pathway has undergone significant adaptive evolution, particularly in response to the changing metabolic needs of different organisms. The primary mode of regulation is feedback inhibition, where the end product, L-arginine, controls the activity of an early enzyme in the pathway. asm.org

In the vast majority of microorganisms and in plants, NAGS is allosterically inhibited by L-arginine . nih.govnih.gov This is a classic feedback mechanism that prevents the wasteful production of arginine when it is already abundant. In organisms that use the cyclic pathway, where NAGS is not the first committed step, the regulation can be more complex. For instance, in Thermus aquaticus, ornithine acetyltransferase (OAT) is inhibited by arginine, a unique case where this later step is the point of feedback control. researchgate.net

A remarkable evolutionary shift occurred in the vertebrate lineage. In mammals, NAGS is allosterically activated by L-arginine . nih.govnih.gov This "allosteric inversion" reflects the change in the role of N-acetylglutamate from a simple biosynthetic intermediate to an essential cofactor for carbamyl phosphate (B84403) synthetase I (CPSI), the first enzyme of the urea cycle. nih.govnih.gov In this context, high levels of arginine signal an excess of amino acids, which requires activation of the urea cycle to dispose of the resulting ammonia (B1221849). Fish NAGS appears to be an intermediate form, as it is only partially inhibited by arginine, providing a snapshot of this evolutionary transition. researchgate.net

The expression of the genes involved in this pathway is also tightly regulated. In Escherichia coli, the arg genes form a regulon, a set of genes dispersed across the chromosome but controlled by a common repressor protein, ArgR, which responds to arginine levels. nih.gov However, this specific regulatory system is not universal. For example, the argR gene in Pseudomonas aeruginosa is not homologous to its counterpart in Enterobacteriaceae, reflecting an independent evolutionary event related to integrating arginine metabolism with the broader nitrogen metabolism of the organism. nih.gov

| Organism Group | Primary Regulatory Enzyme | Effect of L-Arginine | Evolutionary Significance |

| Microorganisms & Plants | N-acetylglutamate synthase (NAGS) | Inhibition | Standard feedback inhibition to control de novo arginine synthesis. nih.govnih.gov |

| Thermus aquaticus | Ornithine acetyltransferase (OAT) | Inhibition | A rare example of feedback regulation occurring at a later step in the pathway. researchgate.net |

| Fish | N-acetylglutamate synthase (NAGS) | Partial Inhibition | Considered an intermediate stage in the evolution of regulation from microbial to mammalian systems. researchgate.net |

| Mammals | N-acetylglutamate synthase (NAGS) | Activation | An "allosteric inversion" that repurposed the pathway's start to regulate the urea cycle for ammonia detoxification. nih.govnih.gov |

Divergence of Metabolic Roles in Different Organisms

While the core function of the pathway involving this compound is the synthesis of arginine, the metabolic context and ultimate role of its products have diverged significantly throughout evolution.

In prokaryotes, lower eukaryotes, and plants, the pathway's primary and often sole purpose is the de novo synthesis of L-arginine, an essential amino acid for protein synthesis. nih.gov The acetylated intermediates, including this compound, serve to shuttle carbon and nitrogen toward this end product.

In ureotelic vertebrates (organisms that excrete nitrogen primarily as urea), the beginning of the pathway has been co-opted for a different, though related, function. nih.gov Here, the product of NAGS, N-acetylglutamate, is not primarily a biosynthetic intermediate but an essential allosteric activator for carbamyl phosphate synthetase I (CPSI). nih.govnih.gov CPSI catalyzes the first committed step of the urea cycle, which detoxifies ammonia generated from amino acid catabolism. nih.gov This represents a major evolutionary shift where an ancestral biosynthetic pathway was repurposed to regulate a crucial detoxification process, facilitating the transition of tetrapods to terrestrial life. nih.gov

Further evidence of metabolic divergence comes from studies on certain bacteria. In Thermus thermophilus, genes and enzymes homologous to those in the arginine biosynthesis pathway, such as an argD homolog (lysJ), are essential for lysine biosynthesis. nih.gov This suggests that the two pathways may have diverged from a common ancestral pathway for amino acid synthesis. nih.gov In another example, the plant Arabidopsis thaliana utilizes a jasmonate-inducible acetyltransferase to produce Nδ-acetylornithine from ornithine, a downstream product of the arginine pathway. nih.gov This compound functions in plant defense against herbivores, demonstrating the recruitment of pathway intermediates for novel ecological functions. nih.gov

| Organism/Group | Primary Role of Pathway/Intermediates | Compound(s) with Divergent Role | Description of Divergent Role |

| Prokaryotes, Lower Eukaryotes, Plants | Arginine Biosynthesis | N/A | The ancestral and most common function of the pathway. nih.gov |

| Ureotelic Vertebrates | Urea Cycle Regulation | N-acetylglutamate | Serves as an essential allosteric activator of CPSI, the first enzyme of the urea cycle. nih.govnih.gov |

| Thermus thermophilus | Lysine Biosynthesis | Homologs of Arginine Pathway Enzymes | Enzymes homologous to those in arginine synthesis are used to produce lysine, suggesting a shared evolutionary origin. nih.gov |

| Arabidopsis thaliana | Plant Defense | Nδ-acetylornithine | An intermediate derived from the pathway is used as a defensive compound against herbivores. nih.gov |

Future Directions and Research Gaps

Uncharacterized Regulatory Mechanisms

The enzymes responsible for the synthesis and consumption of N-Acetyl-L-glutamyl 5-phosphate, primarily N-acetyl-L-glutamate kinase (NAGK) and N-acetyl-gamma-glutamyl-phosphate reductase, are key control points in the arginine biosynthetic pathway. ebi.ac.uknih.gov However, a complete picture of their regulatory landscape is far from complete.

Identification of Novel Allosteric Effectors

Allosteric regulation is a rapid and efficient mechanism for controlling metabolic pathways. While L-arginine is a well-characterized allosteric inhibitor of NAGK in many bacteria, the full spectrum of allosteric effectors for the enzymes metabolizing this compound is likely much broader. researchgate.netresearcher.life The discovery of novel positive or negative allosteric modulators could reveal previously unknown physiological states and metabolic crosstalk. For instance, the development of positive allosteric modulators (PAMs) has been a successful strategy in pharmacology, such as for glutamate (B1630785) receptors, to enhance receptor function without causing overactivation. nih.gov A similar approach to identify novel PAMs or negative allosteric modulators (NAMs) for enzymes like NAGK could offer new avenues for antimicrobial drug development, as this pathway is absent in mammals. nih.govresearchgate.netresearchgate.net

Table 1: Known and Potential Allosteric Regulators in Arginine Biosynthesis

| Enzyme | Known Regulators | Potential Novel Effectors | Rationale for Exploration |

| N-acetyl-L-glutamate kinase (NAGK) | L-arginine (inhibitor) | Intermediates from other pathways (e.g., purine, pyrimidine), energy status indicators (e.g., ADP, AMP) | To uncover metabolic crosstalk and finer control mechanisms under different cellular conditions. |

| N-acetylglutamate synthase (NAGS) | L-arginine (activator in mammals, inhibitor in some microbes) | Acetyl-CoA precursors, downstream products other than arginine | To understand how the pathway is coordinated with central carbon metabolism and other biosynthetic routes. plos.orgmdpi.com |

Post-Translational Modifications and Their Impact

Post-translational modifications (PTMs) are crucial for modulating protein function, and it is highly probable that the enzymes of the arginine biosynthesis pathway are subject to such regulation. While significant research has focused on the PTMs of the pathway's end-product, arginine (e.g., methylation, citrullination, phosphorylation, and ADP-ribosylation), the PTMs of the enzymes themselves are a major research gap. news-medical.netnih.govbohrium.com These modifications can dramatically alter enzyme kinetics, stability, and interaction with other proteins. nih.gov Identifying the specific PTMs on enzymes like NAGK and understanding their functional consequences is essential for a complete understanding of pathway regulation. For example, phosphorylation or acetylation could alter the sensitivity of NAGK to arginine feedback inhibition, allowing for continued arginine synthesis even in its presence under specific cellular demands.

Comprehensive Systems Biology Modeling of Pathway Flux

To fully comprehend the dynamics of this compound metabolism, a systems-level understanding is imperative. Systems biology models, which integrate genomic, transcriptomic, proteomic, and metabolomic data, can simulate and predict metabolic flux through the arginine biosynthesis pathway under various conditions. biorxiv.org Recent studies have utilized ordinary differential equation (ODE) models to dissect the regulation of the arginine pathway in Escherichia coli, revealing the interplay between transcriptional control and metabolic feedback. researchgate.net In pathogenic organisms like Candida albicans, genome-scale metabolic models have highlighted the critical role of arginine biosynthesis for survival during host infection, identifying it as a potential metabolic vulnerability. biorxiv.org Expanding these models to be more comprehensive, incorporating detailed kinetics, allosteric regulation, and the impact of PTMs, will be crucial for predicting how flux is rerouted in response to environmental perturbations or genetic modifications. Such models can also help identify non-obvious enzymatic targets for biotechnological or therapeutic intervention. researchgate.net

Development of Advanced Analytical Techniques for in vivo Quantification

A significant bottleneck in studying transient metabolites like this compound is the difficulty in accurately measuring their in vivo concentrations in real-time. Current methods often rely on sample extraction followed by techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). nih.govnih.gov While powerful, these methods provide static snapshots and can be prone to artifacts. There is a pressing need for the development of advanced analytical techniques with high sensitivity, specificity, and temporal resolution for in vivo quantification. Potential avenues include the development of genetically encoded biosensors based on fluorescent proteins or novel mass spectrometry techniques that allow for real-time monitoring in living cells. nih.gov Improved analytical tools would enable researchers to directly observe the dynamic changes in this compound levels in response to stimuli, providing invaluable data for validating systems biology models and understanding pathway regulation.

Table 2: Comparison of Analytical Techniques for Metabolite Quantification

| Technique | Advantages | Limitations for in vivo this compound |

| High-Performance Liquid Chromatography (HPLC) | High specificity and sensitivity for known compounds. nih.gov | Requires cell lysis, provides only a snapshot in time, potential for sample degradation. nih.gov |

| Mass Spectrometry (MS) | High sensitivity and ability to identify unknown compounds. nih.gov | Typically requires sample extraction, complex data analysis, challenges in absolute quantification. |

| Genetically Encoded Biosensors | Potential for real-time in vivo monitoring with high spatial and temporal resolution. | Development is challenging, may perturb the system being studied, requires specific binding domains. |

| Magnetic Resonance Spectroscopy (MRS) | Non-invasive in vivo measurement. nih.gov | Lower sensitivity and spatial resolution compared to other methods, may not resolve specific isomers. |

Exploration of this compound in Diverse Biological Systems

The arginine biosynthesis pathway, and consequently this compound, is present in a wide array of organisms, including bacteria, archaea, fungi, and plants. nih.gov While the core biochemistry may be conserved, the regulation and physiological importance of the pathway can vary significantly. In plants, for example, arginine is a key molecule for nitrogen storage, and the flux through its biosynthetic pathway is tightly linked to nitrogen and carbon availability. nih.gov In many bacteria, it is essential for protein synthesis and growth. researchgate.net A systematic exploration of the role and regulation of this compound metabolism across this phylogenetic diversity is a significant research gap. Such comparative studies could reveal novel regulatory paradigms and uncover unique adaptations of the pathway to different metabolic lifestyles.

Rational Enzyme Design for Biotechnological Applications

The enzymes that metabolize this compound are prime targets for rational enzyme design to improve biotechnological processes. frontiersin.orgresearchgate.netnih.gov A deep understanding of the structure-function relationships of enzymes like NAGK allows for targeted modifications to enhance their properties. For example, site-directed mutagenesis can be used to create NAGK variants that are resistant to feedback inhibition by arginine. nih.govnih.gov This is highly desirable for the industrial overproduction of L-arginine, as it would uncouple the biosynthetic pathway from its natural regulation. researcher.life Furthermore, rational design could be employed to alter substrate specificity, improve catalytic efficiency, or enhance enzyme stability under industrial fermentation conditions. As our understanding of enzyme dynamics and catalytic mechanisms grows, so too will our ability to rationally engineer these enzymes for a wide range of applications, from amino acid production to the synthesis of novel compounds. frontiersin.orgresearchgate.net

Q & A

Q. What metabolic pathways involve N-Acetyl-L-glutamyl 5-phosphate, and what is its biochemical role?

this compound is a critical intermediate in arginine biosynthesis and urea cycle metabolism . It is enzymatically converted to N-Acetyl-L-glutamate 5-semialdehyde via the NADP+-dependent reductase N-acetyl-γ-glutamyl-phosphate reductase (EC 1.2.1.38). This reaction is irreversible and occurs in mitochondria , linking amino group metabolism to energy production and nitrogen excretion .

Q. What analytical techniques are used to confirm the chemical structure of this compound?

Structural confirmation relies on nuclear magnetic resonance (NMR) for functional group analysis and mass spectrometry (MS) to determine molecular weight and fragmentation patterns. Comparisons with synthetic standards or reference data (e.g., ChemSpider ID, molecular formula C7H12NO8P) are essential for validation .

Q. How can researchers detect and quantify this compound in complex biological samples?

A common method involves enzymatic coupling assays that monitor NADPH production via EC 1.2.1.38 activity. The reaction is measured spectrophotometrically at 340 nm (NADPH absorbance). For higher sensitivity, reverse-phase HPLC with UV or fluorescence detection can separate the compound from interfering metabolites .

Advanced Research Questions

Q. How can researchers design experiments to study the kinetic parameters of N-acetyl-γ-glutamyl-phosphate reductase (EC 1.2.1.38)?

- Enzyme purification : Use affinity chromatography or recombinant expression systems to isolate the enzyme.

- Substrate variation : Measure initial reaction velocities under varying concentrations of N-Acetyl-L-glutamate 5-semialdehyde and NADP+.

- Inhibitor studies : Test allosteric regulators (e.g., arginine) to assess feedback inhibition.

- Environmental controls : Optimize pH, temperature, and cofactor (phosphate) availability to mimic in vivo mitochondrial conditions .

Q. What methods are effective for resolving contradictions in reported subcellular localization of this compound-associated enzymes?

Conflicting localization data (e.g., mitochondrial vs. cytoplasmic) can be addressed via:

- Subcellular fractionation : Isolate mitochondria and cytosol, then validate purity using marker enzymes (e.g., citrate synthase for mitochondria).

- Immunofluorescence microscopy : Tag the enzyme with GFP and visualize localization in live cells.

- Proteomic profiling : Compare enzyme abundance in organelle-specific protein databases .

Q. How can isotopic labeling strategies trace metabolic flux involving this compound?

- 13C-glutamate tracing : Track label incorporation into this compound using LC-MS or NMR .

- 2H2O labeling : Monitor deuterium enrichment to quantify de novo synthesis rates in cell cultures.

- Computational integration : Combine isotopic data with kinetic metabolic models (e.g., Pseudomonas putida models) to predict pathway flux .

Q. How can microbial strains be engineered to overproduce this compound for metabolic studies?

- Gene overexpression : Amplify argC (encoding N-acetyl-γ-glutamyl-phosphate reductase) or upstream pathway genes (e.g., argA for N-Acetylglutamate synthase).

- Precursor enhancement : Increase acetyl-CoA or L-glutamate availability via knockout of competing pathways (e.g., TCA cycle).

- Transport engineering : Optimize mitochondrial uptake mechanisms in eukaryotic systems .

Q. What strategies address data discrepancies in enzyme kinetics studies of EC 1.2.1.38?

- Assay standardization : Ensure consistent pH (mitochondrial ~8.0), temperature (37°C), and cofactor (NADP+, phosphate) concentrations.

- Enzyme purity : Validate via SDS-PAGE and activity assays to rule out contaminating phosphatases or dehydrogenases.

- Statistical validation : Use nonlinear regression models (e.g., Michaelis-Menten curve fitting) with replicates to minimize variability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.